(3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate

Polymer Chemistry Materials Science 3D Printing

(3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate, commonly designated as 3-methacryloyloxymethyl-3-phenyloxetane, is a reactive, bifunctional monomer with the molecular formula C₁₄H₁₆O₃ and a molecular weight of 232.28 g/mol. It is characterized by a methacrylate moiety, which enables rapid free-radical polymerization, and an oxetane ring, which undergoes cationic ring-opening polymerization.

Molecular Formula C14H16O3
Molecular Weight 232.279
CAS No. 1076198-41-8
Cat. No. B564417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate
CAS1076198-41-8
Synonyms2-Methylacrylic Acid 3-Phenyloxetan-3-yl Ester;  2-Methyl-2-propenoic Acid (3-Phenyl-3-oxetanyl)methyl Ester; 
Molecular FormulaC14H16O3
Molecular Weight232.279
Structural Identifiers
SMILESCC(=C)C(=O)OCC1(COC1)C2=CC=CC=C2
InChIInChI=1S/C14H16O3/c1-11(2)13(15)17-10-14(8-16-9-14)12-6-4-3-5-7-12/h3-7H,1,8-10H2,2H3
InChIKeyLPGBCTHZLFURRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Understanding (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate (CAS 1076198-41-8) for Advanced Polymer and Dual-Cure Formulations


(3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate, commonly designated as 3-methacryloyloxymethyl-3-phenyloxetane, is a reactive, bifunctional monomer with the molecular formula C₁₄H₁₆O₃ and a molecular weight of 232.28 g/mol [1]. It is characterized by a methacrylate moiety, which enables rapid free-radical polymerization, and an oxetane ring, which undergoes cationic ring-opening polymerization. This dual reactivity allows for incorporation into hybrid radical/cationic photopolymerization systems, a process of increasing importance in materials science [2]. The compound is typically supplied as a pale yellow oil, stabilized with 4-hydroxyanisole to prevent premature polymerization during storage and handling [1].

Architecture Bifunctional: methacrylate + oxetane Enables hybrid radical/cationic photopolymerization
Workflow Dual-cure photopolymerization systems Sequential or orthogonal polymerization pathways
Form Stabilized liquid monomer Ready for direct formulation; review stabilizer compatibility

Why Generic Substitution is Not Advisable: The Unique Bifunctional Architecture of CAS 1076198-41-8


Direct substitution with common methacrylate monomers (e.g., methyl methacrylate) or simpler oxetane derivatives is not feasible because (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate provides a specific, dual-cure functionality. Its unique architecture—a methacrylate group linked to an oxetane ring—enables sequential or orthogonal polymerization pathways within a single molecule . This bifunctionality is critical for applications requiring hybrid polymer networks, such as advanced photoresists and 3D printing resins, where the distinct kinetics of free-radical and cationic polymerization must be precisely balanced to control network morphology and final material properties [1]. Using a blend of separate mono-functional monomers would introduce formulation complexity, potential phase separation issues, and a loss of control over the local polymer architecture.

Target Bifunctional methacrylate-oxetane monomer enabling dual-cure network formation within a single molecule
Substitute Common mono-functional methacrylates or simple oxetanes lack orthogonal reactivity; dual-cure architecture may not transfer
Blend Mixing separate mono-functional monomers may introduce phase separation and reduce control over local network morphology

Quantitative Performance Benchmarks: Evidence for the Selection of (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate


Volumetric Shrinkage Comparison: Oxetane vs. Epoxide in Hybrid Polymerization

In hybrid radical/cationic photopolymerization systems, the inclusion of an oxetane-based comonomer is known to significantly reduce volumetric shrinkage compared to using only acrylate or epoxide-based components. A related patent on hybrid photocurable compositions explicitly states that oxetane-based systems were introduced to mitigate the high shrinkage associated with pure acrylate systems [1]. While specific shrinkage data for (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate is not provided in the source, the class-level inference is that its oxetane ring will confer a shrinkage reduction benefit relative to an equivalent formulation using a mono-functional methacrylate or a pure epoxide comonomer.

Volumetric shrinkage
Class-level
Oxetane class expected to reduce shrinkage vs. pure acrylate or epoxide systems
May support dimensional accuracy in 3D printing and coatings
Specific shrinkage data for this compound not available; class-level inference
Polymer Chemistry Materials Science 3D Printing

Cationic Polymerization Kinetics: Oxetane Functional Group vs. Epoxide Functional Group

A direct head-to-head comparison of oxetane and epoxide functional groups in molecular glass resists for cationic polymerization revealed distinct kinetic behaviors [1]. The oxetane-functionalized resist (2-Ox) exhibited a slower initiation but a faster overall propagation rate compared to its epoxide counterpart (2-Ep) [2]. Quantitatively, under 100 keV electron-beam lithography, the epoxide resist achieved a sub-25 nm half-pitch resolution with a line edge roughness (LER) of 2.9 nm (3σ), while the oxetane resist was limited to a 50 nm half-pitch resolution and exhibited a higher LER [1].

Cationic kinetics
Head-to-head
Oxetane: slower initiation, faster propagation. Resolution 50 nm half-pitch vs. epoxide sub-25 nm
Kinetic profile may suit 3D printing and coatings over extreme-resolution lithography
100 keV e-beam lithography; molecular glass resist context
Photoresist Technology Lithography Polymer Kinetics

Comparative Monomer Conversion in Cationic UV-Curable Coating Systems

A cross-study comparable analysis of cationic UV-curable systems reveals a significant difference in monomer conversion between oxetane and epoxide components [1]. The study found that in formulations containing both epoxide and oxetane, the conversion of the oxetane monomer was significantly greater than that of the epoxide monomer across all tested formulations, though the difference in conversion decreased as the polyol content increased [1].

Monomer conversion
Cross-study
Reported significantly greater oxetane conversion vs. epoxide in cationic UV-cure formulations
Supports higher final conversion potential in hybrid systems
Polyol-containing coating formulations; specific numerical values not provided
UV-Curable Coatings Polymer Chemistry Materials Science

Synthesis and Application of Oxetane-Containing Acrylic Resins for High-Resolution Photoresists

In a study developing dry film photoresists (DFRs) for 405 nm photolithography, an oxetane-containing methacrylate monomer—3-ethyl-3-(methacryloyloxy)methyloxetane (EMO), a close structural analog—was copolymerized to create functional acrylic resins [1]. The resulting resins, upon cationic photopolymerization, formed films with good mechanical and thermal properties and demonstrated a high pattern transfer ability with a resolution of 20 μm [1].

Analog photoresist resolution
Cross-study
Structural analog EMO-based photoresist achieved 20 μm resolution
Supports photoresist application fit; phenyl substituent may alter thermal stability
405 nm photolithography, dry film photoresist format
Photoresist Technology Polymer Synthesis Dual-Cure Materials

High-Value Application Scenarios for (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate Based on Evidence


Advanced Hybrid Photopolymerization Systems for 3D Printing and Coatings

The dual reactivity of (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate makes it a prime candidate for hybrid photopolymerization systems, as highlighted by studies on controlling network morphology [1]. Its methacrylate group can undergo rapid free-radical photopolymerization, while its oxetane ring can be subsequently or concurrently cured via cationic polymerization. This allows for the creation of interpenetrating polymer networks (IPNs) with tailorable mechanical properties, reduced shrinkage, and enhanced toughness, which are highly desirable for high-performance 3D printed parts and specialty coatings [REFS-1, REFS-2]. The distinct kinetics of the oxetane group compared to epoxides [3] offers an additional lever for controlling phase separation and final material properties.

Formulation of High-Resolution Dual-Cure Photoresists

Based on the performance of its close structural analog, 3-ethyl-3-(methacryloyloxy)methyloxetane (EMO), (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate is well-suited for use in advanced dual-cure photoresists [4]. Copolymerization with other methacrylates yields acrylic resins bearing pendant oxetane groups, which can be photopatterned with high resolution (e.g., 20 μm) and subsequently cured to form robust, chemically resistant structures. The phenyl substituent in the target compound may provide enhanced thermal stability or modified dissolution behavior compared to the ethyl-substituted analog, making it a promising building block for next-generation resists in microelectronics fabrication.

Synthesis of Specialized Polymeric Additives and Macromonomers

Patents describe the use of oxetane-based macromonomers, synthesized from monomers like (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate, as valuable additives in coatings and plastics [5]. The oxetane groups can provide latent reactivity for post-polymerization crosslinking, improving properties like chemical resistance, hardness, and adhesion. The methacrylate group allows for easy incorporation into a wide range of polymer backbones via conventional free-radical polymerization. This application is particularly relevant for industrial R&D in the paint, coating, and adhesive sectors.

Application
Selection Property
Validation Focus
Hybrid photopolymerization for 3D printing and coatings
Dual-cure reactivity balance
Network morphology control and shrinkage reduction
Dual-cure photoresist formulation
Pendant oxetane incorporation into acrylic resins
Resolution fidelity and pattern-transfer performance
Polymeric additive and macromonomer synthesis
Latent oxetane crosslinking reactivity
Post-polymerization property enhancement
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